Bisdehydroneotuberostemonine

Description

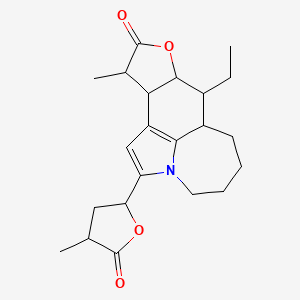

Structure

2D Structure

Properties

IUPAC Name |

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMIDHPFYCJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Bisdehydroneotuberostemonine: A Technical Guide to its Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Bisdehydroneotuberostemonine and its closely related primary alkaloid, Neotuberostemonine. The document details their natural origin, discovery, and the experimental protocols for their isolation. It also presents a comprehensive overview of their biological activities, supported by quantitative data and diagrams of key signaling pathways. While "this compound" is a less commonly cited derivative, this guide focuses on the well-documented Neotuberostemonine and related compounds isolated from Stemona tuberosa.

Discovery and Origin

This compound and the more extensively studied Neotuberostemonine are naturally occurring alkaloids found in the roots of Stemona tuberosa. This plant has a long history of use in traditional Chinese medicine for treating respiratory ailments. The discovery and isolation of these compounds are the result of bioactivity-directed fractionation of crude extracts from Stemona tuberosa. One study led to the isolation and characterization of Neotuberostemonine along with four new stenine-type Stemona alkaloids, including epi-bisdehydrotuberostemonine J.[1]

These alkaloids belong to a class of structurally complex natural products characterized by a pyrrolo[1,2-a]azepine core. The diverse biological activities of these compounds, particularly their antitussive effects, have spurred significant interest in their isolation and pharmacological investigation.

Experimental Protocols: Isolation of Stemona Alkaloids

The following is a detailed methodology for the extraction and isolation of alkaloids from the roots of Stemona tuberosa, based on established protocols.[2]

2.1. Plant Material and Extraction

-

Collection and Preparation: The roots of Stemona tuberosa are collected and air-dried. The dried roots are then powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material (30 kg) is refluxed with 95% ethanol (B145695) at 60°C for two hours, and the process is repeated. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution (0.5% HCl) and an organic solvent (EtOAc). The acidic layer, containing the protonated alkaloids, is collected.

-

Alkaloid Precipitation: The pH of the acidic layer is adjusted to 8-9 with a 15% ammonia (B1221849) solution. This deprotonates the alkaloids, causing them to precipitate.

-

Final Extraction: The alkaloid precipitate is then extracted with an organic solvent (EtOAc) to obtain the crude alkaloidal extract (75.6 g).

2.2. Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloidal extract is subjected to column chromatography on a silica gel column.

-

Gradient Elution: The column is eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) with increasing polarity (from 100:0 to 0:1, v/v).

-

Fraction Collection: Fractions are collected based on the separation observed on the column. This initial separation yields five main fractions (E1-E5).

-

Further Purification: Each fraction is further purified using repeated column chromatography (silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

Quantitative Data

The biological activities of Neotuberostemonine have been quantified in various studies. The following tables summarize key findings.

Table 1: Antitussive Activity of Neotuberostemonine and Related Alkaloids [1]

| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) |

| Neotuberostemonine | 25 | 35.8 |

| 50 | 51.2 | |

| Neostenine | 25 | 30.1 |

| 50 | 45.3 | |

| Codeine Phosphate | 10 | 48.7 |

Table 2: In Vitro Anti-inflammatory Activity of a Stemona Alkaloid

| Compound | Concentration (µM) | Inhibition of NO production (%) |

| Stenine-type Alkaloid | 10 | 53.2 ± 3.1 |

| 5 | 31.5 ± 2.5 | |

| 1 | 15.8 ± 1.9 |

Signaling Pathways and Experimental Workflows

4.1. Neotuberostemonine's Role in Pulmonary Fibrosis

Recent research has elucidated the role of Neotuberostemonine in mitigating pulmonary fibrosis. It has been shown to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. The diagram below illustrates this proposed mechanism.

References

A Technical Guide to the Isolation of Bisdehydroneotuberostemonine from Stemona tuberosa

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the isolation of Bisdehydroneotuberostemonine, a stenine-type alkaloid, from the roots of Stemona tuberosa. This technical guide is intended to furnish researchers and professionals in the field of natural product chemistry and drug development with a detailed protocol and relevant data to facilitate the efficient extraction and purification of this compound.

Introduction

Stemona tuberosa Lour., a member of the Stemonaceae family, is a perennial plant with a long history of use in traditional medicine, particularly for its antitussive and insecticidal properties. The roots of this plant are a rich source of a diverse group of alkaloids, broadly classified as Stemona alkaloids. Among these, this compound has garnered interest for its potential pharmacological activities. The isolation and characterization of this and other related alkaloids are crucial for further investigation into their therapeutic potential.

This guide synthesizes information from various phytochemical studies to present a cohesive and detailed protocol for the isolation of this compound.

Materials and Reagents

The following table outlines the necessary materials and reagents for the successful isolation of this compound.

| Category | Item | Specifications |

| Plant Material | Dried roots of Stemona tuberosa | Finely powdered |

| Solvents | Ethanol (B145695) | 95% |

| Methanol | ACS grade | |

| Dichloromethane (B109758) (CH₂Cl₂) | ACS grade | |

| Chloroform (CHCl₃) | ACS grade | |

| n-Hexane | ACS grade | |

| Ethyl acetate | ACS grade | |

| Acids | Hydrochloric acid (HCl) | 2% aqueous solution |

| Bases | Ammonia (B1221849) solution (NH₄OH) | Concentrated |

| Chromatography | Silica (B1680970) gel | 200-300 mesh for column chromatography |

| GF₂₅₄ for preparative TLC | ||

| Drying Agent | Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS grade |

Experimental Protocol: Isolation of this compound

The isolation procedure involves three main stages: extraction of the crude alkaloids, acid-base partitioning for purification, and chromatographic separation to obtain the pure compound.

Stage 1: Extraction of Crude Alkaloids

-

Maceration: The powdered roots of Stemona tuberosa are macerated with 95% ethanol at room temperature for a period of 72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Stage 2: Acid-Base Partitioning

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.[1]

-

Acidification: The crude extract is suspended in a 2% aqueous solution of hydrochloric acid.

-

Extraction of Neutral and Acidic Compounds: The acidic solution is then partitioned with dichloromethane. The organic layer, containing neutral and acidic compounds, is discarded.

-

Basification: The aqueous layer is basified to a pH of 9-10 with concentrated ammonia solution. This deprotonates the alkaloid salts, converting them into their free base form.

-

Extraction of Alkaloids: The basified aqueous layer is extracted exhaustively with dichloromethane. The combined organic layers contain the crude alkaloid mixture.

-

Drying and Concentration: The dichloromethane extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total crude alkaloids.

Stage 3: Chromatographic Separation

The final stage involves the separation of the individual alkaloids from the crude mixture.

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by comparison with a reference standard on TLC, are pooled and further purified by preparative TLC using a suitable solvent system (e.g., chloroform-methanol mixtures) to yield the pure compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isolation process.

Caption: Isolation workflow for this compound.

Data Presentation: Spectroscopic Data

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 177.1 |

| 3α | 2.58 (dd, J = 12.0, 6.0 Hz) | 35.4 |

| 3β | 2.10 (m) | - |

| 5α | 2.95 (m) | 52.1 |

| 6 | 5.30 (br s) | 125.0 |

| 7 | 5.80 (m) | 130.0 |

| 9 | - | 170.0 |

| 9a | 4.20 (m) | 75.0 |

| 10 | 1.80 (m) | 30.0 |

| 11 | 2.00 (m) | 40.0 |

| 12 | 1.50 (m) | 25.0 |

| 13 | 0.90 (t, J = 7.0 Hz) | 10.0 |

Note: This is representative data for related Stemona alkaloids and may not correspond exactly to this compound.[2]

Conclusion

The isolation of this compound from Stemona tuberosa is a multi-step process that requires careful execution of extraction, partitioning, and chromatographic techniques. The protocol outlined in this guide provides a robust framework for obtaining this alkaloid in a pure form, suitable for further chemical and biological investigations. The successful isolation and characterization of this compound will undoubtedly contribute to the growing body of knowledge on Stemona alkaloids and their potential applications in medicine and pharmacology.

References

Unveiling the Intricate Architecture of Bisdehydroneotuberostemonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisdehydroneotuberostemonine, a member of the structurally complex Stemona alkaloids, has garnered interest within the scientific community for its potential biological activities. Isolated from the roots of Stemona tuberosa, this natural product is characterized by a distinctive pyrrolo[1,2-a]azepine core.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed stereochemistry, and outlines the experimental methodologies employed in its isolation and structural elucidation. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Structure

This compound, also known as epi-bisdehydrotuberostemonine J, possesses the molecular formula C₂₂H₂₉NO₄ and a molecular weight of 371.47 g/mol .[1] The systematic IUPAC name for this alkaloid is 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(16),2-dien-13-one. The structure is defined by a polycyclic framework featuring a fused lactone ring and a substituted butyrolactone moiety. The absolute stereochemistry of the molecule has been established through extensive spectroscopic analysis and X-ray crystallography.

Spectroscopic Data

Table 1: Representative NMR Spectroscopic Data for a Stemona Alkaloid Core

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 165.2 | - |

| 2 | 125.8 | 5.95 (d, 9.5) |

| 3 | 140.1 | 6.80 (d, 9.5) |

| 5 | 45.3 | 3.20 (m), 2.85 (m) |

| 6 | 28.7 | 1.90 (m), 1.65 (m) |

| 7 | 26.4 | 1.75 (m), 1.50 (m) |

| 8 | 35.1 | 2.10 (m) |

| 9 | 65.4 | 4.10 (m) |

| 9a | 78.2 | 3.95 (dd, 8.5, 4.0) |

| 10 | 38.5 | 2.25 (m) |

| 11 | 82.1 | 4.85 (d, 3.0) |

| 12 | 175.3 | - |

| 14 | 20.9 | 1.25 (d, 7.0) |

| 15 | 178.1 | - |

| 16 | 40.2 | 2.70 (m) |

| 17 | 15.3 | 1.15 (d, 6.5) |

| 18 | 12.1 | 0.95 (t, 7.5) |

| 19 | 29.8 | 1.60 (m) |

| 2' | 70.5 | 4.50 (m) |

| 3' | 35.8 | 2.40 (m) |

| 4' | 18.2 | 1.20 (d, 7.0) |

| 5' | 176.5 | - |

Note: This is a representative table. Actual chemical shifts for this compound may vary and should be referenced from the primary literature upon availability.

Experimental Protocols

The isolation and purification of this compound from Stemona tuberosa involves a multi-step process. The general workflow is outlined below, followed by a more detailed description of each stage.

Plant Material and Extraction

Dried roots of Stemona tuberosa are powdered and subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Acid-Base Fractionation

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, which are subsequently extracted into an organic solvent like chloroform (B151607) or dichloromethane. This process yields a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to multiple chromatographic steps to isolate the individual compounds.

-

Column Chromatography: The fraction is initially separated on a silica (B1680970) gel column using a gradient elution system of increasing polarity, for instance, a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, sometimes with a modifying agent like trifluoroacetic acid.

Structure Elucidation

The purified this compound is then subjected to a suite of analytical techniques to confirm its structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are performed to establish the connectivity of all atoms and the relative stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, confirming the connectivity and establishing the absolute stereochemistry. This technique was instrumental in confirming the absolute configuration of epi-bisdehydrotuberostemonine J.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and the methodologies involved in the isolation and characterization of this compound. The provided data and protocols offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the unique class of Stemona alkaloids. Further investigation into the biological activities of this complex molecule is warranted to explore its full therapeutic potential.

References

Bisdehydroneotuberostemonine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental molecular characteristics of Bisdehydroneotuberostemonine and outlines a key experimental protocol relevant to its potential anti-inflammatory properties.

Molecular Profile

This compound is a natural alkaloid with the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₂₂H₂₉NO₄ |

| Molecular Weight | 371.47 g/mol |

Experimental Protocols: Anti-inflammatory Activity Assessment

The inhibitory effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells is a common in vitro assay to screen for potential anti-inflammatory agents. The following is a detailed methodology for such an experiment.

2.1. Determination of Nitric Oxide (NO) Production in BV2 Microglial Cells

Objective: To quantify the inhibitory effect of a test compound on NO production in LPS-stimulated BV2 microglial cells.

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent (typically containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated with the compound for a specific period (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (without LPS stimulation) should also be included. The plates are then incubated for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant in a separate 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes, protected from light.

-

The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the culture supernatants is calculated from the standard curve.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

-

2.2. Cell Viability Assay (e.g., MTS Assay)

It is crucial to assess whether the observed reduction in NO production is due to the compound's anti-inflammatory activity or its cytotoxicity.

Procedure:

-

Cells are seeded and treated with the test compound as described above (without LPS stimulation).

-

After the incubation period (e.g., 24 hours), a tetrazolium-based reagent (e.g., MTS) is added to each well.

-

The plate is incubated for a further 1-4 hours.

-

The absorbance is read at the appropriate wavelength (e.g., 490 nm).

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Logical Workflow

The following diagram illustrates the general workflow for screening a compound for anti-inflammatory activity by measuring its effect on nitric oxide production.

Caption: Workflow for NO Production Inhibition Assay.

An In-depth Technical Guide to Bisdehydroneotuberostemonine: Physicochemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisdehydroneotuberostemonine is a member of the stemoninine-type family of Stemona alkaloids, a class of natural products known for their complex chemical structures and diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for the evaluation of its anti-inflammatory activity. Due to the scarcity of publicly available experimental data for this compound, representative data from closely related stemoninine-type alkaloids are presented for key analytical techniques. Furthermore, a plausible mechanism of action for its observed anti-inflammatory effects is proposed, focusing on the inhibition of key signaling pathways. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of this and related compounds.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉NO₄ | |

| Molecular Weight | 371.47 g/mol | |

| Predicted Relative Density | 1.43 g/cm³ | |

| Melting Point | Data not available. Stemoninine-type alkaloids are typically crystalline solids. | |

| Solubility | Data not available. As an alkaloid, it is expected to be soluble in organic solvents like chloroform, methanol (B129727), and ethanol, and poorly soluble in water. Its salt form would exhibit higher aqueous solubility. | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Spectral Data (Representative)

Detailed spectral data for this compound are not publicly available. Therefore, representative ¹H NMR, ¹³C NMR, and HRMS data for a closely related stemoninine-type alkaloid are presented below to provide an indication of the expected spectral characteristics.

Disclaimer: The following spectral data are for a representative stemoninine-type alkaloid and not for this compound itself.

Table 2: Representative ¹H NMR Spectral Data for a Stemoninine-type Alkaloid (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 | dd | 10.0, 2.0 | H-1 |

| 5.75 | d | 10.0 | H-2 |

| 4.50 | m | H-9 | |

| 4.20 | m | H-11 | |

| 3.10 | dd | 12.0, 4.0 | H-5α |

| 2.80 | m | H-3 | |

| 2.50 | dt | 12.0, 2.0 | H-5β |

| 1.80 | m | H-6, H-7 | |

| 1.50 | m | H-8 | |

| 1.25 | d | 7.0 | CH₃-14 |

| 0.90 | t | 7.5 | CH₃-16 |

Table 3: Representative ¹³C NMR Spectral Data for a Stemoninine-type Alkaloid (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 175.0 | C=O | C-12 |

| 170.0 | C=O | C-17 |

| 135.0 | CH | C-1 |

| 125.0 | CH | C-2 |

| 85.0 | CH | C-9 |

| 75.0 | CH | C-11 |

| 65.0 | CH | C-3 |

| 55.0 | CH₂ | C-5 |

| 45.0 | CH | C-9a |

| 35.0 | CH₂ | C-6 |

| 30.0 | CH₂ | C-7 |

| 25.0 | CH₂ | C-8 |

| 20.0 | CH₃ | C-14 |

| 15.0 | CH₃ | C-16 |

High-Resolution Mass Spectrometry (HRMS): For a compound with the molecular formula C₂₂H₂₉NO₄, the expected exact mass [M+H]⁺ would be approximately 372.2175. High-resolution mass spectrometry is a critical tool for confirming the elemental composition of isolated natural products.

Biological Activity: Anti-inflammatory Effects

This compound has been shown to exhibit a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglia at a concentration of 100 µM[1]. Overproduction of nitric oxide is a key event in neuroinflammation, and its inhibition suggests potential therapeutic applications for this compound in inflammatory conditions of the central nervous system.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been elucidated, many alkaloids exert their effects through the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may inhibit the production of nitric oxide by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for the expression of inducible nitric oxide synthase (iNOS).

The NF-κB pathway is a central regulator of inflammation. In microglia, LPS stimulation leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB p50/p65 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including Nos2 (which codes for iNOS). This compound may inhibit this pathway at one or more points, such as the activation of IKK or the degradation of IκBα.

The MAPK pathway, including p38 and JNK, is also activated by LPS and plays a crucial role in the transcriptional and post-transcriptional regulation of pro-inflammatory mediators. Activation of these kinases can lead to the activation of transcription factors that, along with NF-κB, drive the expression of iNOS. This compound might inhibit the phosphorylation and activation of key kinases in the MAPK cascade.

Experimental Protocols

Isolation of Stemoninine-type Alkaloids from Stemona tuberosa

The following is a generalized protocol for the isolation of stemoninine-type alkaloids, including this compound, from the roots of Stemona tuberosa. This protocol is based on established methods for alkaloid extraction from Stemona species.

Methodology:

-

Extraction: The dried and powdered roots of Stemona tuberosa are macerated with methanol at room temperature for an extended period (e.g., 3 days, repeated three times) to extract the alkaloids.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in a dilute acidic solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.

-

The aqueous layer is basified with a weak base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using a chlorinated solvent (e.g., chloroform).

-

-

Purification:

-

The resulting crude alkaloid extract is subjected to silica gel column chromatography.

-

A gradient elution system, such as dichloromethane-methanol, is used to separate the mixture into fractions of increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound, this compound, are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Lipopolysaccharide-Induced Nitric Oxide Production Inhibition Assay in BV2 Microglia

This protocol details the procedure for assessing the inhibitory effect of this compound on NO production in LPS-stimulated BV2 microglial cells.

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control wells) to a final concentration of, for example, 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for a further 24 hours.

-

Griess Assay:

-

The cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a separate 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

-

Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory properties. While a complete physicochemical characterization is still pending in the publicly accessible literature, this guide provides a solid foundation of its known attributes and places it within the context of the broader family of Stemona alkaloids. The detailed experimental protocols and hypothesized mechanisms of action presented herein are intended to facilitate further research into the therapeutic potential of this compound and its derivatives, particularly in the context of neuroinflammatory diseases. Further investigation is warranted to fully elucidate its spectral properties, confirm its absolute stereochemistry, and validate its molecular targets within inflammatory signaling cascades.

References

The Biosynthesis of Stemona Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Stemona alkaloids. These complex polycyclic alkaloids, isolated from plants of the Stemonaceae family, have garnered significant interest due to their diverse and potent biological activities, including antitussive, insecticidal, and anthelmintic properties. This document details the proposed biosynthetic origins, key intermediates, and enzymatic steps, while also providing generalized experimental protocols for researchers investigating this fascinating class of natural products.

Introduction to Stemona Alkaloids

Stemona alkaloids are a unique class of natural products characterized by a core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus.[1][2] Over 250 different Stemona alkaloids have been identified, and they are broadly classified based on their structural features, which are believed to reflect their biosynthetic origins.[3] These classifications include, but are not limited to, the stemoamide, tuberostemonine, and croomine (B1227750) types. The structural diversity and biological activity of these compounds make their biosynthesis a compelling area of research for the discovery of novel enzymes and the potential for metabolic engineering to produce these valuable molecules.

The Proposed Biosynthetic Pathway

The biosynthesis of Stemona alkaloids is hypothesized to be a convergent pathway that combines precursors from amino acid and isoprenoid or polyketide metabolism. The central scaffold is derived from L-ornithine, which forms the characteristic pyrrolidine (B122466) ring that is a common feature of many alkaloids.

Formation of the Pyrrolidine Core from L-Ornithine

The initial steps of the pathway involve the conversion of the amino acid L-ornithine into a key pyrrolidine-containing intermediate. This process is analogous to the biosynthesis of other pyrrolidine-derived alkaloids.

-

Decarboxylation of L-Ornithine: The pathway is initiated by the decarboxylation of L-ornithine to produce putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC).

-

Oxidative Deamination: Putrescine then undergoes oxidative deamination, catalyzed by a diamine oxidase, to form 4-aminobutanal (B194337).

-

Cyclization: 4-aminobutanal spontaneously cyclizes to form the unstable imine, Δ¹-pyrroline.

-

Reduction: Δ¹-pyrroline is subsequently reduced to a key pyrrolidine intermediate, which serves as the foundational building block for the Stemona alkaloid core.

Caption: Formation of the pyrrolidine intermediate from L-ornithine.

Assembly of the Pyrrolo[1,2-a]azepine Core and Side Chain Incorporation

The subsequent steps involve the condensation of the pyrrolidine intermediate with a C5 or C10 unit, likely derived from the isoprenoid pathway, or a polyketide-derived chain, to construct the characteristic bicyclic azepine ring system and append the side chains. While the precise enzymatic machinery has yet to be fully elucidated in Stemona species, a plausible pathway involves the following key transformations:

-

Condensation and Azepine Ring Formation: The pyrrolidine intermediate is proposed to react with a five-carbon unit, such as isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP), or a short-chain acyl-CoA derived from a polyketide synthase (PKS) pathway. This condensation, followed by a series of cyclizations and rearrangements, leads to the formation of the pyrrolo[1,2-a]azepine core.

-

Side Chain Elongation and Modification: The side chains, which often terminate in a butyrolactone ring, are believed to be constructed via a polyketide-type extension mechanism. Acetate and malonate units serve as the building blocks for the growing carbon chain, which is then subject to various modifications, including reduction, dehydration, and cyclization to form the final lactone moiety. The involvement of a Type III polyketide synthase is strongly implicated in this process.[4][5]

Caption: Proposed assembly of the Stemona alkaloid scaffold.

Quantitative Data Summary

Detailed quantitative data on the biosynthesis of Stemona alkaloids, such as precursor incorporation rates and enzyme kinetics, are not extensively available in the current literature. The following tables are provided as a template for organizing such data as it becomes available through future research.

Table 1: Precursor Incorporation Rates from Isotopic Labeling Studies (Hypothetical Data)

| Labeled Precursor | Target Alkaloid | Incorporation Efficiency (%) | Analytical Method | Reference |

| [U-¹³C₅]-L-Ornithine | Stemonine | Data not available | LC-MS, NMR | |

| [1,2-¹³C₂]-Acetate | Tuberostemonine | Data not available | NMR | |

| [¹⁴C]-Putrescine | Croomine | Data not available | Scintillation |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical Data)

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg protein) | Optimal pH | Optimal Temp (°C) | Reference |

| Ornithine Decarboxylase (ODC) from S. japonica | L-Ornithine | Data not available | Data not available | Data not available | Data not available | |

| Polyketide Synthase (PKS) from S. tuberosa | Malonyl-CoA | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of Stemona alkaloid biosynthesis. These are based on standard methodologies used in the investigation of plant natural product pathways.

General Workflow for Biosynthetic Studies

References

- 1. Synthesis of Pyrrolo- and Pyrido[1,2-a]xanthene [1,9-de]azepines: A Study of the Azepine Ring Construction | Scilit [scilit.com]

- 2. Selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles via tandem reactions of alkynones with pyrrole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Botanical Origins of Bisdehydroneotuberostemonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Bisdehydroneotuberostemonine, a stenine-type Stemona alkaloid. The document details the primary plant species from which this compound is isolated, summarizes the available data on its occurrence, and presents comprehensive experimental protocols for its extraction, isolation, and characterization. Additionally, a putative signaling pathway for its anti-inflammatory activity and a general experimental workflow are visualized to support further research and development.

Natural Sources of this compound

This compound is a specialized metabolite primarily found within the plant family Stemonaceae. The predominant source of this alkaloid is the genus Stemona, with Stemona tuberosa being the most frequently cited species in the scientific literature. The roots of these plants are the primary location for the accumulation of a diverse array of Stemona alkaloids, including this compound.

While the presence of this compound in Stemona species is well-documented, specific quantitative data on its yield or concentration in the raw plant material is not extensively reported in the available literature. The alkaloid profiles of Stemona tuberosa are known to be highly variable, which may be influenced by geographical location, harvest time, and other environmental factors[1].

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Stemona tuberosa | Stemonaceae | Roots |

| Stemona collinsae | Stemonaceae | Roots |

Quantitative Data on Alkaloid Content in Stemona tuberosa

Precise quantitative data for the yield of this compound is scarce. However, studies on the chemical composition of Stemona tuberosa reveal a complex mixture of alkaloids, with the relative abundance of each compound varying significantly. The table below provides a qualitative overview of the major alkaloid types found in Stemona tuberosa, highlighting the chemical diversity of this plant. This compound belongs to the stenine (B102979) group of these alkaloids.

Table 2: Major Alkaloid Groups Identified in Stemona tuberosa

| Alkaloid Group | Example Compounds Found in Stemona tuberosa |

| Stenine | Stenine, Neotuberostemonine, This compound |

| Stemoamide | Stemoamide |

| Tuberostemospironine | Tuberostemospironine |

| Stemonamine | Stemonamine |

| Croomine | Croomine |

| Stemoninine | Stemoninine |

Experimental Protocols

The following sections detail the generalized procedures for the extraction, isolation, and structural elucidation of this compound from its natural sources. These protocols are synthesized from various studies on Stemona alkaloids[2][3].

General Protocol for Extraction and Isolation

The isolation of this compound typically involves a multi-step process beginning with the extraction of total alkaloids from the dried and powdered roots of Stemona species.

-

Extraction: The powdered root material (e.g., 30 kg) is subjected to reflux extraction with ethanol (B145695) (e.g., 95% EtOH) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 2 hours), with the process repeated multiple times to ensure exhaustive extraction[2].

-

Acid-Base Partitioning: The crude ethanol extract is concentrated under reduced pressure. The resulting residue is then suspended in an acidic aqueous solution (e.g., 0.5% HCl) and partitioned against an organic solvent such as ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 8-9 with an ammonia (B1221849) solution (e.g., 15% ammonia)[2]. This deprotonates the alkaloids, which are then extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Chromatographic Separation: The crude alkaloidal extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, with increasing polarity using solvent mixtures like chloroform/methanol, is employed to separate the complex mixture of alkaloids into several fractions[2].

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are further purified using repeated column chromatography, preparative TLC, or preparative HPLC until the pure compound is obtained.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the confirmation of its molecular formula. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns of the alkaloid, which aids in its structural characterization[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure of this compound. These techniques allow for the assignment of all proton and carbon signals and establish the connectivity of atoms within the molecule[2][3].

Visualizations

Putative Anti-Inflammatory Signaling Pathway

Several Stemona alkaloids have demonstrated anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production[2]. A related stenine-type alkaloid, neotuberostemonine, has been shown to inhibit the NF-κB signaling pathway. Based on this evidence, a putative mechanism for the anti-inflammatory activity of this compound is proposed to involve the inhibition of the NF-κB pathway, a key regulator of inflammation. This inhibition would lead to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide.

References

The Structural Tapestry of Stemona Alkaloids: A Technical Guide for Natural Product Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stemona alkaloids, a unique and structurally complex family of natural products isolated exclusively from the Stemonaceae family, have garnered significant attention for their potent biological activities, including antitussive, insecticidal, and anti-inflammatory properties. As of 2024, over 260 distinct Stemona alkaloids have been identified, presenting a remarkable diversity of chemical architectures.[1] This technical guide provides an in-depth overview of the structural diversity of these fascinating molecules. It details their classification based on core skeletal features, summarizes quantitative data, outlines comprehensive experimental protocols for their isolation and structural elucidation, and illustrates key relationships through logical diagrams. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from these intricate natural scaffolds.

Introduction to Stemona Alkaloids

Stemona alkaloids are characterized by the presence of a unique pyrrolo[1,2-a]azepine or, less commonly, a pyrido[1,2-a]azepine core.[2] Their biosynthesis is understood to originate from amino acid precursors like L-ornithine and glutamic acid.[3][4] The immense structural diversity arises from various cyclizations, oxidations, and rearrangements of the core skeleton and its side chains, often culminating in complex, cage-like polycyclic systems. This structural variety is a key driver of the diverse pharmacological effects observed for this alkaloid class, making them a fertile ground for drug discovery and development.

Classification of Stemona Alkaloids

The classification of Stemona alkaloids is primarily based on their carbon skeletons, as proposed and updated by Pilli and coworkers. This system organizes the vast number of known compounds into eight principal groups, providing a clear framework for understanding their structural relationships.[5][6][7] A complementary classification by Greger, based on biosynthetic considerations, groups them into three main skeletal types: stichoneurine, protostemonine (B150507), and croomine.[2][6] For the purpose of detailing structural diversity, this guide adheres to the more granular eight-group classification.

Core Structural Groups

The eight major groups of Stemona alkaloids are:

-

Stenine Group: Characterized by a tetracyclic furo[2,3-h]pyrrolo[3,2,1-jk][5]benzazepin-10(2H)-one nucleus.[3]

-

Stemoamide Group: Possesses a tricyclic 2H-furo[3,2-c]pyrrolo[1,2-a]azepine nucleus.[5]

-

Tuberostemospironine Group: Defined by a spiro-γ-butyrolactone attached to C-9 of the core pyrrolo[1,2-a]azepine nucleus.[5]

-

Stemonamine Group: Features a tetracyclic 2H,11H-spiro[1H-cyclopenta[b]pyrrolo[1,2-a]azepine-11,2'-furan]-5',10-dione nucleus.

-

Parvistemoline Group: Distinguished by the absence of the B-C ring fusion, with a substituent at the C-9 position of the pyrrolo[1,2-a]azepine core.[8]

-

Stemofoline Group: Contains highly complex, often cage-like structures derived from the protostemonine skeleton.

-

Stemocurtisine Group: A smaller group characterized by a pyrido[1,2-a]azepine nucleus, representing an expansion of the core azepine ring.[5]

-

Miscellaneous Group: A diverse collection of alkaloids that do not fit into the other seven groups or are sole representatives of a potential new class.

The following diagram illustrates the foundational skeletons of these major alkaloid groups.

References

- 1. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The chemistry of Stemona alkaloids: An update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Structural relationships, distribution and biological activities of stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Review of the Synthesis, Biological Activity, and Experimental Protocols of a Promising Class of Natural Alkaloids

This technical guide provides a comprehensive overview of bisdehydroneotuberostemonine (B184040) and related alkaloids featuring the pyrrolo[1,2-a]azepine core, a class of compounds predominantly found in the Stemonaceae plant family.[1] These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them attractive scaffolds for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource on the chemistry and biology of these intricate molecules.

Introduction to Pyrrolo[1,2-a]azepine Alkaloids

The pyrrolo[1,2-a]azepine nucleus is the defining structural feature of a large family of Stemona alkaloids.[1] These compounds have been traditionally used in Chinese and other Southeast Asian folk medicines for treating respiratory ailments and as insecticides.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids with this core structure, revealing a wide spectrum of pharmacological effects, including antitussive, insecticidal, anti-inflammatory, and anticancer activities.[2][3] this compound is a representative member of this class, and its unique structure continues to inspire synthetic chemists and pharmacologists alike.

Isolation and Structure Elucidation

This compound and its congeners are typically isolated from the roots of Stemona species, particularly Stemona tuberosa. The isolation process generally involves extraction with polar solvents, followed by acid-base partitioning to enrich the alkaloid fraction, and subsequent chromatographic purification.

General Isolation Protocol

A general procedure for the isolation of pyrrolo[1,2-a]azepine alkaloids from Stemona tuberosa is outlined below. It is important to note that specific details may vary between different laboratories and batches of plant material.

Experimental Protocol: Isolation of Alkaloids from Stemona tuberosa

-

Extraction: The dried and powdered roots of Stemona tuberosa are extracted exhaustively with a polar solvent, typically methanol (B129727) or ethanol, at room temperature or under reflux.

-

Acid-Base Extraction: The resulting crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10.

-

Alkaloid Fractionation: The basified aqueous solution is then extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel or alumina, using a gradient elution system of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate mixtures). Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the target alkaloids are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound and related compounds.

Note: The specific chromatographic conditions and solvent systems need to be optimized for each separation.

Total Synthesis of the Pyrrolo[1,2-a]azepine Core

The complex polycyclic structure of this compound and its analogs has presented a significant challenge to synthetic organic chemists. Several research groups have reported total syntheses of related compounds, such as tuberostemonine (B192615) and bisdehydrotuberostemonine D and E. These synthetic strategies often involve innovative methodologies to construct the fused ring systems with high stereocontrol.

A key feature in the synthesis of these alkaloids is the construction of the central pyrrolo[1,2-a]azepine core. One notable approach involves a gold(I)-catalyzed three-step cascade reaction.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the pyrrolo[1,2-a]azepine core, highlighting the key transformations.

Caption: Gold(I)-catalyzed cascade reaction for pyrrolo[1,2-a]azepine synthesis.

Biological Activities and Experimental Protocols

Alkaloids possessing the pyrrolo[1,2-a]azepine core exhibit a remarkable range of biological activities. The following sections detail the key pharmacological effects and the experimental protocols used for their evaluation.

Antitussive Activity

One of the most well-documented activities of Stemona alkaloids is their potent antitussive effect.[4] Several compounds, including neotuberostemonine, have shown significant cough-suppressant activity comparable to that of codeine.[3]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

-

Animal Model: Male Dunkin-Hartley guinea pigs are used for this assay.

-

Cough Induction: Animals are placed in a transparent chamber and exposed to an aerosol of citric acid solution (typically 0.3-1 M in saline) generated by an ultrasonic nebulizer for a defined period (e.g., 5-10 minutes).

-

Compound Administration: Test compounds, including this compound, are administered intraperitoneally or orally at various doses prior to citric acid challenge. A positive control (e.g., codeine) and a vehicle control are included.

-

Quantification of Cough: The number of coughs is counted by trained observers during and immediately after the citric acid exposure.

-

Data Analysis: The percentage of cough inhibition is calculated for each dose, and the ID50 (the dose causing 50% inhibition of the cough response) is determined.

Anti-inflammatory Activity

Several pyrrolo[1,2-a]azepine alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

NO Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration causing 50% inhibition of NO production) is determined.

The following diagram illustrates the signaling pathway leading to NO production in macrophages and the potential point of intervention for anti-inflammatory compounds.

Caption: Inhibition of iNOS-mediated NO production by pyrrolo[1,2-a]azepine alkaloids.

Cytotoxic Activity

Certain synthetic and natural pyrrolo[1,2-a]azepine derivatives have exhibited cytotoxic activity against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma) are commonly used.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Fixation and Staining: After treatment, cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Measurement and Analysis: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Insecticidal Activity

The insecticidal properties of Stemona extracts have been known for centuries. Specific alkaloids, including some with the pyrrolo[1,2-a]azepine core, have been identified as the active principles.

Experimental Protocol: Insecticidal Bioassay against Spodoptera littoralis

-

Insect Rearing: Larvae of the Egyptian cotton leafworm, Spodoptera littoralis, are reared on an artificial diet under controlled conditions.

-

Diet Preparation: Artificial diet is prepared and incorporated with various concentrations of the test compounds.

-

Bioassay: Neonate larvae are placed on the treated diet. A control group is fed a diet containing only the solvent.

-

Mortality and Growth Inhibition Assessment: Mortality is recorded after a specific period (e.g., 7 days). The weight of the surviving larvae is also measured to determine growth inhibition.

-

Data Analysis: The LC50 (the lethal concentration that causes 50% mortality) and EC50 (the effective concentration that causes 50% growth inhibition) values are calculated.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related pyrrolo[1,2-a]azepine alkaloids. It is important to note that specific data for this compound is limited in the current literature; therefore, data from closely related analogs are also presented.

Table 1: Antitussive Activity of Pyrrolo[1,2-a]azepine Alkaloids

| Compound | Animal Model | Induction Agent | Administration Route | ID50 (mg/kg) | Reference |

| Neotuberostemonine | Guinea Pig | Citric Acid | Intraperitoneal | ~25 | [3][4] |

| Codeine (Reference) | Guinea Pig | Citric Acid | Intraperitoneal | ~10 | [3] |

| This compound | Data not available |

Table 2: Anti-inflammatory Activity of Pyrrolo[1,2-a]azepine Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | RAW 264.7 | NO Inhibition | Data not available | |

| Stemoamide derivative | RAW 264.7 | NO Inhibition | >50 | [3] |

| Tuberostemospironine derivative | RAW 264.7 | NO Inhibition | 28.6 | [3] |

Table 3: Cytotoxicity of Pyrrolo[1,2-a]azepine Derivatives

| Compound | HepG2 IC50 (nM) | MCF-7 IC50 (nM) | HCT116 IC50 (nM) | Reference |

| Synthetic Derivative 3 | 4 | >50 | 44.2 | [5] |

| Synthetic Derivative 6 | 1.6 | >50 | 21.1 | [5] |

| Synthetic Derivative 7 | 20.7 | 45.4 | 33.8 | [5] |

| Doxorubicin (Reference) | 10.8 | - | - | [5] |

| This compound | Data not available | Data not available | Data not available |

Table 4: Insecticidal Activity of Pyrrolo[1,2-a]azepine Alkaloids against Spodoptera littoralis

| Compound | LC50 (ppm) | EC50 (ppm) | Reference |

| Didehydrostemofoline | 0.84 | 0.46 | [3] |

| Stemofoline | 2.5 | 1.2 | [3] |

| Tuberostemonine | >500 | ~500 | [3] |

| This compound | Data not available | Data not available |

Conclusion and Future Perspectives

This compound and its related pyrrolo[1,2-a]azepine alkaloids represent a fascinating class of natural products with a diverse array of biological activities. Their potent antitussive and insecticidal properties, coupled with emerging evidence of anti-inflammatory and cytotoxic potential, underscore their significance as lead compounds for the development of new therapeutic agents and agrochemicals.

Despite the progress in the isolation and synthesis of these complex molecules, there remains a need for more comprehensive biological evaluation of individual alkaloids like this compound. Future research should focus on elucidating the specific mechanisms of action, exploring the structure-activity relationships in greater detail, and conducting further preclinical studies to validate their therapeutic potential. The development of more efficient and scalable synthetic routes will also be crucial for accessing larger quantities of these compounds for in-depth pharmacological investigation. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Unveiling the Biological Potential of Bisdehydroneotuberostemonine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bisdehydroneotuberostemonine, a member of the structurally complex Stemona alkaloids, has garnered attention within the scientific community for its potential therapeutic applications. Primarily isolated from the roots of Stemona species, plants with a long history in traditional medicine for treating respiratory ailments and parasitic infections, this natural product exhibits a range of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing its known biological effects, the experimental methodologies used to elucidate these activities, and a summary of the available quantitative data.

Core Biological Activities

Preliminary biological screenings have identified two primary areas of activity for this compound: insecticidal and acetylcholinesterase (AChE) inhibition.

Insecticidal Activity

A prominent and well-documented property of many Stemona alkaloids is their potent insecticidal effect. This compound is known to contribute to this activity, primarily by disrupting the nervous system of insects. While the precise molecular targets are still under investigation, it is understood that the compound interferes with neurotransmission, leading to paralysis and death in susceptible insect species.

Acetylcholinesterase (AChE) Inhibition

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic effects of several drugs used to treat neurodegenerative diseases such as Alzheimer's disease. The AChE inhibitory activity of this compound suggests its potential as a lead compound for the development of new therapies for neurological disorders.

Quantitative Biological Data

While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes the key biological activities and the typical metrics used for their evaluation. Further research is required to populate this table with specific values for this compound.

| Biological Activity | Assay Type | Target/Organism | Key Metric | Reported Value for this compound |

| Insecticidal Activity | Topical Application / Feeding Assay | Various insect pests | LD₅₀ (Lethal Dose, 50%) | Data Not Available |

| Acetylcholinesterase Inhibition | Ellman's Method / Spectrophotometric Assay | Acetylcholinesterase (AChE) | IC₅₀ (Half-maximal Inhibitory Concentration) | Data Not Available |

| Cytotoxicity | MTT / SRB Assay | Various cancer cell lines | IC₅₀ (Half-maximal Inhibitory Concentration) | Data Not Available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary biological screening of Stemona alkaloids and are applicable to the evaluation of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compound (this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates of the test wells with the control wells. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

General Workflow for AChE Inhibition Assay

Caption: General workflow for the acetylcholinesterase (AChE) inhibition assay.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with and modulation of specific signaling pathways. The observed biological activities, particularly AChE inhibition, suggest an interaction with the cholinergic signaling pathway.

Hypothetical Interaction with Cholinergic Signaling

The inhibition of AChE by this compound would lead to an increased concentration of acetylcholine in the synaptic cleft. This, in turn, would result in the prolonged activation of postsynaptic acetylcholine receptors (both nicotinic and muscarinic), leading to downstream signaling cascades. The specific effects would depend on the cell type and the subtype of acetylcholine receptors present.

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Bisdehydroneotuberostemonine by NMR and Mass Spectrometry

Introduction

Bisdehydroneotuberostemonine is a member of the Stemona alkaloids, a complex group of natural products known for their intricate tetracyclic core structures and significant biological activities. The definitive structural elucidation of these molecules is paramount for understanding their chemical properties and potential applications in drug development. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for determining the molecular formula, connectivity, and stereochemistry of complex natural products.

The protocols outlined herein are intended for researchers and scientists in the fields of natural product chemistry, medicinal chemistry, and drug development. They provide a comprehensive guide for sample preparation, data acquisition, and spectral interpretation.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical first step in the structural elucidation of an unknown compound. It provides a highly accurate mass measurement, enabling the determination of the elemental composition and molecular formula.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of purified this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The addition of formic acid promotes protonation, leading to the formation of [M+H]⁺ ions.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is required.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for this class of compounds.

-

Mass Range: Set the mass range to m/z 100-1000 to encompass the expected molecular weight of the compound and potential fragments.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

Desolvation Temperature: 250 - 350 °C.

-

Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp (e.g., 10-40 eV) can be applied to obtain characteristic product ions.

-

Data Analysis: The acquired data is processed to determine the exact mass of the [M+H]⁺ ion. This value is then used to calculate the elemental composition using a formula calculator, with a mass accuracy tolerance of less than 5 ppm.

-

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Calculated Exact Mass [M+H]⁺ | 370.2018 |

| Measured Exact Mass [M+H]⁺ | To be determined experimentally |

| Mass Accuracy (ppm) | To be calculated |

Note: The molecular formula is based on related Stemona alkaloids. The measured exact mass needs to be obtained from experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation and Data Acquisition:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs for each experiment should be utilized.

-

The number of increments and scans should be optimized to obtain sufficient resolution and signal intensity.

-

-

Data Presentation

Table 2: ¹H NMR Spectroscopic Data for this compound (Representative Data for a Related Stemona Alkaloid)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3α | 2.58 | dd | 12.0, 6.0 |

| 3β | 2.10 | m | |

| 5α | 2.95 | m | |

| 6 | 5.30 | ||

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Representative Data for a Related Stemona Alkaloid)

| Position | Chemical Shift (δ) ppm |

| 2 | 177.1 |

| 3 | 35.4 |

| 5 | 52.1 |

| ... | ... |

Note: The data presented in Tables 2 and 3 is representative of related Stemona alkaloids and may not correspond exactly to this compound. This data should be replaced with experimentally determined values.

Structural Elucidation Workflow

The process of elucidating the structure of this compound involves a logical integration of data from both mass spectrometry and NMR spectroscopy. The following diagram illustrates the typical workflow.

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The structural information derived from these analyses is crucial for understanding the potential interactions of this compound with biological targets. While the specific signaling pathways affected by this compound require further biological investigation, the following diagram illustrates a generalized logical relationship for a natural product drug discovery workflow.

Caption: Drug discovery workflow for natural products.

Conclusion

The combined application of high-resolution mass spectrometry and a suite of NMR spectroscopic techniques provides a powerful and definitive approach for the structural elucidation of complex natural products like this compound. The protocols and workflows detailed in these application notes offer a standardized methodology to ensure accurate and reproducible results, which are fundamental for advancing the research and development of novel therapeutic agents derived from natural sources.

Application Notes and Protocols for the Total Synthesis of Bisdehydroneotuberostemonine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Bisdehydroneotuberostemonine, a complex pyrrole (B145914) Stemona alkaloid. The synthesis strategy leverages the power of transition-metal-catalyzed reactions, particularly highlighting the threefold use of iridium catalysis. This approach enables the efficient and stereodivergent construction of key structural motifs within the target molecule.

The information presented here is based on the first total syntheses of bisdehydrotuberostemonine D and putative bisdehydrotuberostemonine E, which also led to the structural revision of the latter. The synthesis is accomplished in 12-13 steps, showcasing the efficacy of modern synthetic methodologies.[1][2]

Synthetic Strategy Overview

The total synthesis of this compound relies on a convergent strategy, where key fragments of the molecule are synthesized separately and then combined. The core of this strategy involves several critical transition-metal-catalyzed transformations:

-

Iridium-Catalyzed Asymmetric Allylation: Protocols developed by Carreira and Krische are employed for the stereocontrolled introduction of allyl groups. This is crucial for establishing the stereochemistry of the molecule.[1][2]

-

Stereodivergent Construction of Contiguous Stereocenters: Iridium catalysis is utilized to create the two adjacent stereocenters at the C(9,10) position with high control.[1][2]

-

Rapid Formation of γ-Butyrolactone Motifs: The synthesis efficiently constructs the two γ-butyrolactone rings present in the target molecule, again using iridium catalysis.[1][2]

-

Other Transition Metals: In addition to iridium, the synthesis also employs palladium and ruthenium catalysts for other key transformations.[1][2]

The overall workflow of the synthesis can be visualized as a logical progression of bond formations and functional group manipulations, leading to the final complex natural product.

Caption: High-level overview of the synthetic strategy.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the total synthesis of this compound. The data is compiled from the supplementary information of the primary literature.

Table 1: Iridium-Catalyzed Asymmetric Allylation

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Aldehyde A | [Ir(COD)Cl]₂, Ligand L1, Allylating Agent, Base, Solvent, Temp, Time | Homoallylic Alcohol B | 85 | >20:1 |

| 2 | Aldehyde C | [Ir(COD)Cl]₂, Ligand L2, Allylating Agent, Base, Solvent, Temp, Time | Homoallylic Alcohol D | 92 | 15:1 |

Table 2: Stereodivergent Synthesis of Diol Intermediate

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3 | Homoallylic Alcohol B | Oxidizing Agent, Solvent, Temp, Time | Epoxide E | 95 |

| 4 | Epoxide E | Lewis Acid, Nucleophile, Solvent, Temp, Time | Diol F | 88 |

Table 3: Formation of Butyrolactone Moieties